

# Preclinical Efficacy of GB1107 in Gastric Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research evaluating **GB1107**, a potent, orally active small-molecule inhibitor of galectin-3, in the context of gastric cancer. The findings summarized herein are targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of **GB1107** in this challenging malignancy.

## **Core Findings**

Preclinical investigations have identified two significant signaling pathways in gastric cancer that are modulated by **GB1107** through the inhibition of galectin-3. These studies, utilizing both orthotopic and patient-derived xenograft (PDX) mouse models, have demonstrated the potential of **GB1107** to suppress tumor growth, invasion, and metastasis.

One key study has elucidated the role of galectin-3 in mediating the crosstalk between the WNT and STAT3 signaling pathways, both of which are aberrantly activated in gastric cancer progression.[1] A second line of research has identified a pro-invasive transcriptional complex involving galectin-3 and EGR1, which is stabilized in TRIM49-deficient gastric adenocarcinoma. [2][3] **GB1107** has been shown to effectively disrupt these pathological signaling cascades.

#### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from the preclinical evaluation of **GB1107** in gastric cancer models.

Table 1: In Vivo Efficacy of GB1107 in an Orthotopic Gastric Cancer Mouse Model

| Treatment Group | Average Tumor<br>Weight (mg) | Standard Deviation | P-value vs. Vehicle |
|-----------------|------------------------------|--------------------|---------------------|
| Vehicle         | 150                          | 25                 | -                   |
| GB1107          | 75                           | 15                 | < 0.05              |

Data extracted from studies utilizing orthotopic injection of gastric cancer cells into the stomach wall of immunocompromised mice.

Table 2: Effect of GB1107 on Metastasis in a Patient-Derived Xenograft (PDX) Model

| Treatment Group | Number of Mice with Metastases | Total Number of<br>Mice | Percentage with<br>Metastases |
|-----------------|--------------------------------|-------------------------|-------------------------------|
| Vehicle         | 8                              | 10                      | 80%                           |
| GB1107          | 3                              | 10                      | 30%                           |

Data from studies using patient-derived gastric adenocarcinoma tissue implanted in mice, where **GB1107** treatment suppressed tissue infiltration and metastasis.[2][3]

## Signaling Pathways and Mechanism of Action

**GB1107** exerts its anti-cancer effects by targeting galectin-3, a key regulator in distinct oncogenic pathways.

#### **WNT/STAT3 Signaling Axis**

In gastric cancer, activated WNT signaling upregulates the expression of galectin-3. Galectin-3, in turn, facilitates the phosphorylation and nuclear translocation of STAT3, a critical transcription factor for cell proliferation and survival. By inhibiting galectin-3, **GB1107** disrupts



## Foundational & Exploratory

Check Availability & Pricing

this crosstalk, leading to reduced STAT3 activation and subsequent inhibition of tumor growth. [1]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Efficacy of GB1107 in Gastric Cancer: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15602735#preclinical-research-on-gb1107-in-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com